molecular formula C10H19NO B15259733 1,2,2,3,3-Pentamethylpiperidin-4-one

1,2,2,3,3-Pentamethylpiperidin-4-one

Cat. No.: B15259733
M. Wt: 169.26 g/mol
InChI Key: INYJSXUIERWKRX-UHFFFAOYSA-N
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Description

1,2,2,3,3-Pentamethylpiperidin-4-one is a substituted piperidinone derivative characterized by five methyl groups positioned at the 1-, 2-, 2-, 3-, and 3-positions of the piperidine ring. The compound’s ketone group at position 4 enhances its versatility as an intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. Its synthesis typically involves multi-step alkylation and cyclization reactions, with careful control of reaction conditions to achieve regioselective methylation .

Properties

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

1,2,2,3,3-pentamethylpiperidin-4-one

InChI

InChI=1S/C10H19NO/c1-9(2)8(12)6-7-11(5)10(9,3)4/h6-7H2,1-5H3

InChI Key

INYJSXUIERWKRX-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)CCN(C1(C)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,2,3,3-Pentamethylpiperidin-4-one can be achieved through several methods. One common approach involves the hydrogenation of piperidine derivatives using palladium and rhodium catalysts . This method combines multiple reactions in one step, including the removal of the metalation group, dehydroxylation, and pyridine reduction.

Industrial Production Methods

Industrial production of 1,2,2,3,3-Pentamethylpiperidin-4-one typically involves large-scale hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced catalytic systems to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

1,2,2,3,3-Pentamethylpiperidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different piperidine derivatives.

    Substitution: The methyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation using palladium or rhodium catalysts.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions include various substituted piperidines and piperidinones, which have significant applications in medicinal chemistry and material science .

Scientific Research Applications

1,2,2,3,3-Pentamethylpiperidin-4-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2,2,3,3-Pentamethylpiperidin-4-one involves its interaction with specific molecular targets. The compound’s steric hindrance and electronic properties influence its binding affinity and reactivity with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1,2,2,3,3-pentamethylpiperidin-4-one with analogous piperidinone derivatives, highlighting structural, synthetic, and functional differences:

Compound Substituents Synthesis Method Key Applications Physicochemical Properties
1,2,2,3,3-Pentamethylpiperidin-4-one 1,2,2,3,3-methyl groups; ketone at C4 Multi-step alkylation/cyclization Pharmaceutical intermediate High lipophilicity; steric hindrance
1,2,5-Trimethylpiperidin-4-one 1,2,5-methyl groups; ketone at C4 Optimized one-pot synthesis Promedol synthesis (analgesic) Moderate solubility in polar solvents
7-(Piperidin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one Piperidin-4-yl at C7; fused pyrido-pyrimidinone core Multi-component cyclization Kinase inhibition (cancer research) High polarity; planar structure
3-[2-(4-Fluorobenzisoxazol-3-yl)piperidin-1-yl]ethylpyrimidin-4-one Fluorobenzisoxazole-piperidine hybrid Nucleophilic substitution Antipsychotic drug candidates Enhanced metabolic stability

Key Findings:

Steric Effects : The pentamethyl derivative exhibits significant steric hindrance compared to trimethyl analogs, reducing nucleophilic attack at the ketone group. This property makes it less reactive in condensation reactions but more stable under acidic conditions .

Lipophilicity : The five methyl groups increase lipophilicity (logP ~2.8), enhancing membrane permeability compared to 1,2,5-trimethylpiperidin-4-one (logP ~1.5) .

Pharmacological Potential: Unlike fluorinated benzisoxazole derivatives (e.g., ), the pentamethyl compound lacks aromatic electron-withdrawing groups, limiting its direct use in receptor-targeted therapies. However, its stability makes it a preferred scaffold for prodrug design .

Synthetic Complexity : The pentamethyl derivative requires precise temperature and catalyst control during synthesis, whereas 1,2,5-trimethylpiperidin-4-one can be synthesized via a scalable one-pot method .

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